

avoiding common pitfalls in aminoglycoside susceptibility testing

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Compound of Interest

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Technical Support Center: Aminoglycoside Susceptibility Testing

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aminoglycoside susceptibility testing. Adherence to standardized protocols is critical for accurate and reproducible results.

Troubleshooting Guides and FAQs

General Testing Issues

Q1: My Minimum Inhibitory Concentration (MIC) values for a quality control (QC) strain are consistently out of the acceptable range. What should I do?

A1: Out-of-range QC results invalidate the testing run and patient results cannot be reported until the issue is resolved. Follow these troubleshooting steps:

- **Review Procedures:** Ensure that all testing steps were performed according to standardized protocols (e.g., CLSI M07).^{[1][2]} This includes checking inoculum preparation, incubation conditions (time, temperature), and the reading of endpoints.^{[3][4]}
- **Check Materials:**

- QC Strain: Ensure the QC strain has been stored correctly and is not a mixed or contaminated culture. Subculture the strain to ensure viability and purity.
- Antimicrobial Disks/Reagents: Verify that the aminoglycoside disks or powders are not expired and have been stored under the recommended conditions.
- Media: Confirm that the correct medium, Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA), was used.[\[5\]](#)[\[6\]](#) Incorrect cation concentrations can significantly alter aminoglycoside MICs.[\[5\]](#)[\[7\]](#)
- Investigate the Inoculum: An incorrect inoculum density is a common source of error. MICs may be falsely low if the inoculum is too light, or falsely high if it is too heavy.[\[3\]](#) Re-standardize the inoculum to a 0.5 McFarland standard and consider performing a colony count to verify the concentration.[\[4\]](#)
- Examine Incubation: Confirm that the incubator maintained the correct temperature ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$) and atmosphere for the specified duration (typically 16-20 hours for non-fastidious bacteria).[\[4\]](#)[\[8\]](#)
- Repeat the Test: If the above steps do not reveal an obvious error, repeat the test with a fresh subculture of the QC strain and new reagents if possible.[\[9\]](#) If the problem persists, consider using a new vial or lot of the QC strain.[\[9\]](#)

Media and Reagent-Specific Problems

Q2: Why are the cation concentrations in my Mueller-Hinton media so important for aminoglycoside testing?

A2: Divalent cations, specifically calcium (Ca^{2+}) and magnesium (Mg^{2+}), directly compete with positively charged aminoglycoside molecules for binding sites on the bacterial cell surface. High concentrations of these cations in the test medium can interfere with aminoglycoside uptake, leading to falsely elevated MIC values (false resistance).[\[5\]](#)[\[7\]](#) Conversely, media deficient in these cations can result in falsely low MICs (false susceptibility).[\[5\]](#) Therefore, it is crucial to use Cation-Adjusted Mueller-Hinton Broth or Agar that is quality controlled to contain a standardized concentration of these ions.[\[6\]](#)[\[10\]](#)

Q3: Can I use a different medium if Mueller-Hinton Agar/Broth is unavailable?

A3: It is strongly discouraged. Using non-standardized media can lead to highly unreliable and erroneous results. For example, adding blood to Mueller-Hinton agar can cause false results when testing enterococci susceptibility to aminoglycosides.[11] The composition of Mueller-Hinton media is specifically designed to be low in inhibitors (like thymidine for sulfonamides) and to have controlled cation levels, ensuring reproducibility.[6][7] Adherence to reference methods like those from CLSI, which specify the use of Mueller-Hinton media, is essential for accurate results.[12]

Method-Specific Discrepancies

Q4: My automated susceptibility testing system (e.g., Vitek 2, Phoenix) gives a different result (susceptible) for an isolate compared to my manual method (disk diffusion or broth microdilution), which shows it as resistant. Why is this happening?

A4: This is a significant issue known as a "very major error" (VME), where the test falsely indicates susceptibility.[13][14] Several factors can contribute to such discrepancies:

- **System-Specific Errors:** Automated systems have been documented to produce errors with aminoglycosides. For instance, the Vitek 2 system has been reported to incorrectly show *Acinetobacter baumannii-calcoaceticus* complex isolates as susceptible to amikacin.[15][16] Similarly, the Phoenix system has been observed to measure higher MICs for certain species like *Proteus mirabilis*, leading to false resistance.[17]
- **Inoculum Effect:** Some automated systems may use a different inoculum size than the reference manual methods, which can influence the outcome, particularly with certain resistance mechanisms.[18]
- **Resistance Mechanisms:** The presence of certain aminoglycoside-modifying enzymes (AMEs) or 16S rRNA methyltransferases can lead to discrepant results between different testing platforms.[19]
- **Breakpoint Updates:** Ensure that the software on your automated system is updated with the latest clinical breakpoints from governing bodies like CLSI.[20][21] Breakpoints for aminoglycosides have been revised, and using outdated values will lead to interpretation errors.[20]

In cases of critical discrepancies, especially for serious infections, the result from a reference method like broth microdilution should be considered the most accurate.[\[3\]](#)

Q5: I am seeing "skipped wells" in my broth microdilution plate. How should I interpret the MIC?

A5: A "skipped well" occurs when a well with a higher concentration of the antibiotic shows bacterial growth, while a well with a lower concentration does not. This can be due to technical errors such as contamination of a single well or improper dispensing of the antimicrobial agent. In this situation, the plate should be carefully examined for evidence of contamination. If no obvious error is found, the recommended practice is to read the highest MIC value, effectively ignoring the "skip." However, if this occurs frequently, it indicates a problem with the assay setup that needs to be addressed.[\[22\]](#)

Data Presentation

Table 1: Comparison of Error Rates for Common Automated Susceptibility Testing Systems

System	Organism Group	Very Major Error (VME) Rate	Major Error (ME) Rate	Minor Error (mE) Rate	Overall Categorical Agreement	Source(s)
Phoenix	All Isolates	0.6%	0.3%	3.0%	97.0%	[13]
Vitek 2	All Isolates	1.7%	0.2%	2.8%	97.0%	[13]
Phoenix	S. pneumoniae	0.7% (1 VME)	0.0%	1.9% (29 mEs)	99.3%	[23]
Vitek 2	S. pneumoniae	4.7% (7 VMEs)	0.0%	1.9% (28 mEs)	98.8%	[23]
MicroScan	S. pneumoniae	0.0%	0.0%	1.3% (19 mEs)	99.5%	[23]

Note: Error rates can be highly dependent on the specific organisms and antimicrobial agents being tested. VME (false susceptibility) is the most serious type of error.

Table 2: CLSI M100 Quality Control (QC) Ranges for Aminoglycosides

QC Strain	Antimicrobial Agent	Test Method	Acceptable QC Range	Source(s)
Escherichia coli ATCC® 25922	Amikacin	Disk Diffusion (30 µg)	19 - 26 mm	[24]
MIC (µg/mL)	1 - 4	[24]		
Gentamicin	Disk Diffusion (10 µg)	19 - 26 mm	[24]	
MIC (µg/mL)	0.25 - 1	[24]		
Tobramycin	Disk Diffusion (10 µg)	19 - 29 mm	[24]	
MIC (µg/mL)	0.25 - 1	[24]		[24]
Pseudomonas aeruginosa ATCC® 27853	Amikacin	Disk Diffusion (30 µg)	18 - 26 mm	
MIC (µg/mL)	1 - 4	[24]		
Gentamicin	Disk Diffusion (10 µg)	16 - 21 mm	[24]	
MIC (µg/mL)	0.5 - 2	[24]		
Tobramycin	Disk Diffusion (10 µg)	19 - 25 mm	[24]	[24]
MIC (µg/mL)	0.5 - 2	[24]		
Staphylococcus aureus ATCC® 29213	Amikacin	MIC (µg/mL)	1 - 4	
Gentamicin	MIC (µg/mL)	0.12 - 1	[24]	
Tobramycin	MIC (µg/mL)	≤ 0.5	[24]	

Note: QC ranges are subject to annual review and updates by CLSI. Always refer to the most current version of the M100 document.[\[12\]](#)[\[25\]](#)

Experimental Protocols

Broth Microdilution (BMD) Method for MIC Determination (Based on CLSI M07 Guideline)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides.[\[1\]](#)[\[2\]](#)[\[26\]](#)

1. Media Preparation:

- Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[\[5\]](#)[\[11\]](#)
- After sterilization, allow the broth to cool to room temperature. The final pH should be between 7.2 and 7.4.[\[7\]](#)
- Perform sterility checks by incubating an uninoculated aliquot of the broth at 35°C for 24 hours.

2. Preparation of Antimicrobial Stock Solutions:

- Obtain aminoglycoside powder of known potency.
- Prepare a high-concentration stock solution in a suitable sterile solvent as specified by the manufacturer.
- Make serial two-fold dilutions of the stock solution in CAMHB to achieve concentrations that are double the desired final concentrations in the microdilution plate.[\[27\]](#)

3. Inoculum Preparation (Direct Colony Suspension Method):

- Using a sterile loop or needle, touch 4-5 well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.
- Suspend the colonies in sterile saline or broth.

- Vortex the suspension thoroughly to create a smooth, homogenous mixture.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a photometric device. This suspension contains approximately 1×10^8 CFU/mL.[28]
- Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[3]

4. Inoculation of Microdilution Plates:

- Dispense 50 μ L of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.
- Add 50 μ L of the standardized bacterial inoculum to each well, bringing the total volume to 100 μ L. This results in the desired final antibiotic concentrations and a bacterial concentration of $\sim 5 \times 10^5$ CFU/mL.
- Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only) on each plate.[27]

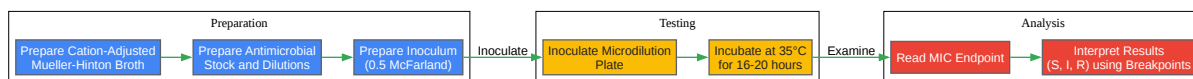
5. Incubation:

- Cover the plates to prevent evaporation and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16 to 20 hours.[4][8] Stacking plates more than four high may affect temperature distribution.[4]

6. Reading and Interpreting Results:

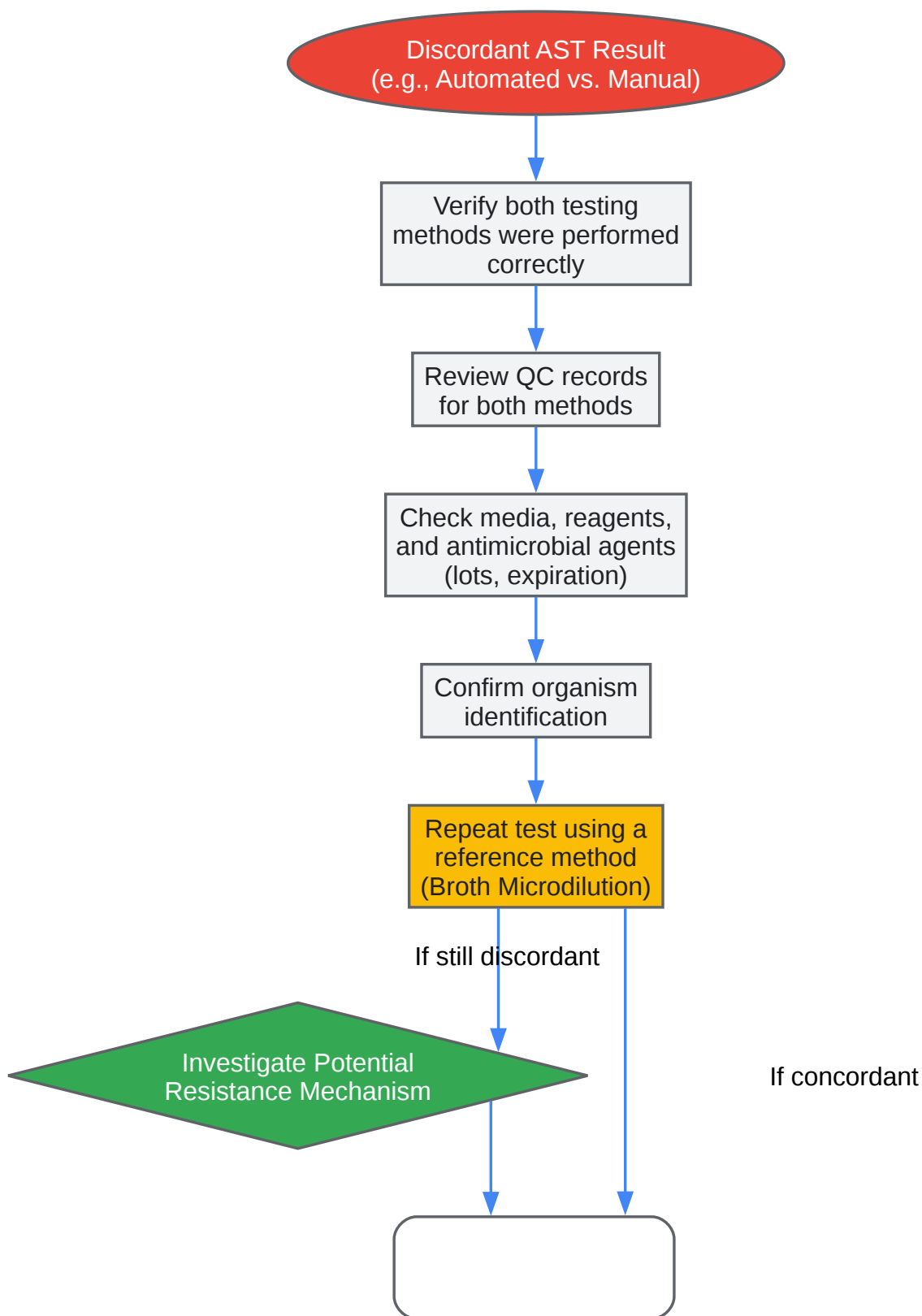
- After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity, a pellet at the bottom of the well, or cloudiness. A viewing device may aid in reading.[4]
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3][29]
- The growth control well must show adequate growth, and the sterility control well must show no growth for the test to be valid.[3]

Mandatory Visualization



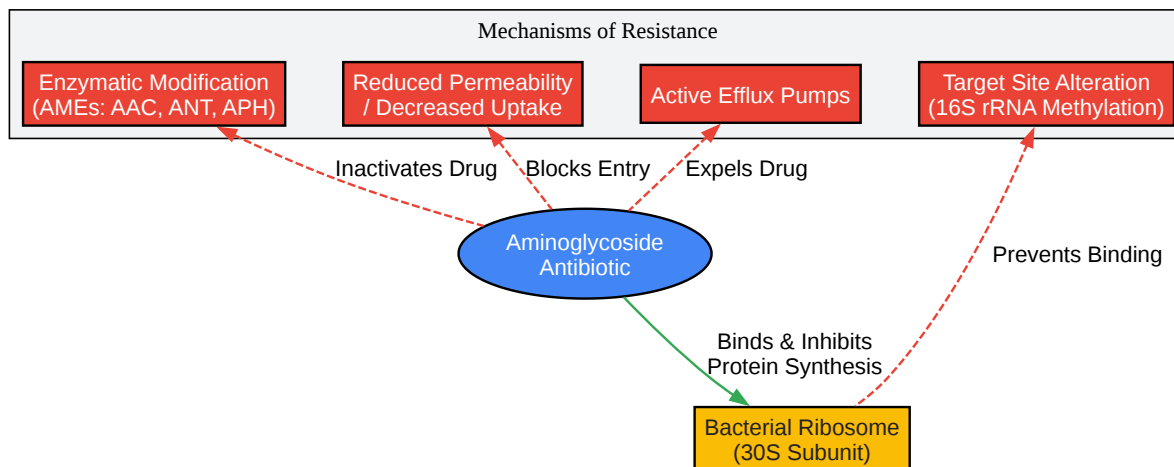
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Standard Broth Microdilution (BMD) Workflow.



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Troubleshooting workflow for discordant results.



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Primary mechanisms of aminoglycoside resistance.

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